molecular formula C18H20N4O2S2 B11018633 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11018633
M. Wt: 388.5 g/mol
InChI Key: UVNIUCWCPLBSHY-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole and thiazole rings. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product. For instance, the use of appropriate solvents, temperature control, and reaction times are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow synthesis and automated reaction systems may be employed to produce the compound in bulk quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c1-10(2)8-14-21-22-18(25-14)20-16(23)15-11(3)19-17(26-15)12-6-5-7-13(9-12)24-4/h5-7,9-10H,8H2,1-4H3,(H,20,22,23)

InChI Key

UVNIUCWCPLBSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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